Strontium phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

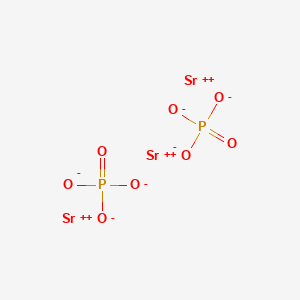

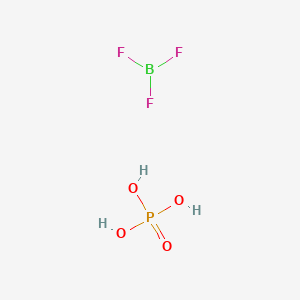

Strontium phosphate is a compound with the molecular formula O8P2Sr3 . Strontium is an alkaline earth metal that is highly chemically reactive . The metal ion strontium has an ionic charge of +2, while the polyatomic ion phosphate has an ionic charge of -3 .

Synthesis Analysis

The synthesis of this compound involves several steps. Ex situ analysis of aliquots revealed favorable crystallization of β-SrHPO4 through the formation of Sr6H3(PO4)5·2H2O as an intermediate . Furthermore, in situ analysis showed that the reaction mechanism evolves via the initial formation of amorphous this compound and Sr5(PO4)3OH, which subsequently transforms to γ-SrHPO4 .

Molecular Structure Analysis

The Sr–O bond length in this compound is approximately 2.44–2.49 Å, and the coordination number is 7.5–7.8 . The Qn distribution and network connectivity were roughly constant for these compositions .

Chemical Reactions Analysis

This compound undergoes several chemical reactions. For instance, ex situ analysis of aliquots revealed favorable crystallization of β-SrHPO4 through the formation of Sr6H3(PO4)5·2H2O as an intermediate . Furthermore, in situ analysis showed that the reaction mechanism evolves via the initial formation of amorphous this compound and Sr5(PO4)3OH, which subsequently transforms to γ-SrHPO4 .

Physical And Chemical Properties Analysis

Strontium is an active metal, very similar to barium and calcium . The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects .

Applications De Recherche Scientifique

Strontium phosphate is used in bone regeneration and osteoporosis treatment. It has been found to modify bone balance towards osteosynthesis, enhancing bone formation and reducing bone resorption. Strontium-substituted sol-gel calcium phosphate positively affects extracellular matrix synthesis by primary bone cells (Braux et al., 2011).

It plays a role in controlling inflammatory processes, with studies showing that strontium-substituted biphasic calcium phosphate can reduce the production of pro-inflammatory cytokines and interleukin 8 in human monocytes (Buache et al., 2012).

Strontium-substituted hydroxyapatite synthesized using wet chemical reactions has suitable biological and mechanical properties, making it a potential bone substitute material for osteoporotic patients (Abert, Bergmann, & Fischer, 2014).

In cellular biology, this compound has been utilized for transfection of human cells in primary culture, showing potential in genetic studies and cellular manipulations (Brash et al., 1987).

This compound improves osseointegration in calcium phosphate cements, making it valuable in orthopedic and dental surgeries (Baier et al., 2013).

Its application in environmental science includes the stabilization of contaminated groundwater, specifically for immobilizing strontium-90 in phosphatic materials (Moody et al., 1996).

The incorporation of strontium in calcium phosphates affects their phase transformation and crystal structure, which is crucial in developing materials for bone repair (He, Dong, & Deng, 2016).

Strontium-modified premixed calcium phosphate cements have been developed for minimally invasive applications in osteoporotic bone defects, demonstrating enhanced mechanical properties and biological relevance (Lode et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

Numéro CAS |

14414-90-5 |

|---|---|

Formule moléculaire |

H3O4PSr |

Poids moléculaire |

185.62 g/mol |

Nom IUPAC |

tristrontium;diphosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |

Clé InChI |

WUIUNDMYIOCTDK-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |

SMILES canonique |

OP(=O)(O)O.[Sr] |

Autres numéros CAS |

14414-90-5 7446-28-8 |

Numéros CAS associés |

18266-28-9 |

Synonymes |

13450-99-2 (Sr salt (1:1)) 18266-28-9 (Sr salt (2:1)) 7446-28-8 (Sr salt (2:3)) strontium phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)